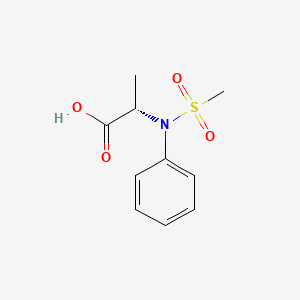

N-(Methylsulfonyl)-N-Phenyl-L-Alanine

Description

N-(Methylsulfonyl)-N-Phenyl-L-Alanine (C₁₀H₁₃NO₄S) is a modified amino acid derivative featuring a methylsulfonyl group attached to the nitrogen atom of L-alanine, which is further substituted with a phenyl ring. This compound has garnered attention in structural biology for its role as a fragment inhibitor of AmpC beta-lactamase, as demonstrated in crystallographic studies . Its molecular structure combines the chiral center of L-alanine with the electron-withdrawing methylsulfonyl group, which enhances its binding affinity to enzymatic active sites.

Properties

CAS No. |

1610362-10-1; 474006-22-9; 99076-56-9 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 |

IUPAC Name |

(2S)-2-(N-methylsulfonylanilino)propanoic acid |

InChI |

InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

RIWCJTAAIOCFTR-QMMMGPOBSA-N |

SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural and functional differences between N-(Methylsulfonyl)-N-Phenyl-L-Alanine and analogous compounds:

Physical and Chemical Properties

| Property | This compound | N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine | N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)alanine |

|---|---|---|---|

| Molecular Weight (g/mol) | 243.29 | 273.31 | 271.33 |

| Predicted Density (g/cm³) | 1.35–1.40 | 1.32–1.38 | 1.298 |

| Boiling Point (°C) | ~450 (decomposes) | ~460 (decomposes) | 450.6 (predicted) |

| Acid Dissociation Constant (pKa) | ~3.5 | ~3.3 (carboxylic acid) | 3.52 (predicted) |

Research Findings

- Crystallographic Data : The crystal structure of this compound (PDB: 4KZB) reveals binding to AmpC beta-lactamase at 1.37 Å resolution, with critical interactions involving the sulfonyl oxygen and phenyl ring .

- Agrochemical Derivatives: Compounds like Metalaxyl-M (C₁₅H₂₁NO₄) demonstrate the importance of esterification for systemic translocation in plants, a feature absent in non-esterified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.